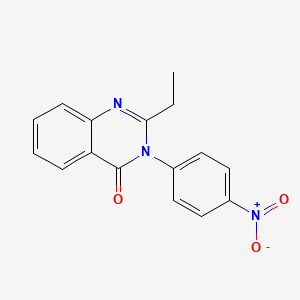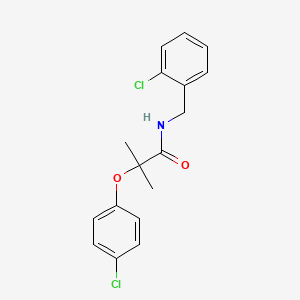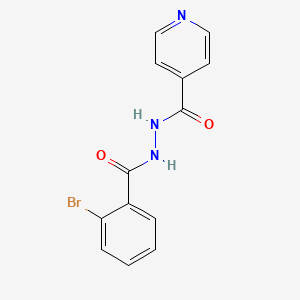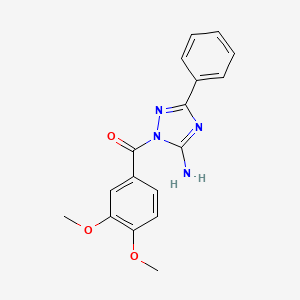
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as ENQ, is a chemical compound that belongs to the quinazolinone family. It is a yellow crystalline powder that is used in scientific research for its various biological and pharmacological properties.
作用机制
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer development.
Biochemical and Physiological Effects
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have antioxidant activity and to modulate the immune response. It has also been shown to have anxiolytic and antidepressant effects in animal models.
实验室实验的优点和局限性
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied, with a large body of literature available on its biological and pharmacological properties. However, there are also limitations to its use. 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to be toxic at high doses, and its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experimental contexts.
未来方向
There are several potential future directions for research on 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone. One area of interest is the development of 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone derivatives with improved pharmacological properties, such as increased potency or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone and to identify potential targets for its use in cancer treatment and other diseases. Finally, there is potential for 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone to be used in combination with other drugs or therapies to enhance its efficacy and reduce side effects.
Conclusion
In conclusion, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone is a promising compound with a range of biological and pharmacological properties. Its potential use in cancer treatment and other diseases makes it an important area of research for the future. However, further studies are needed to fully understand its mechanism of action and to identify potential targets for its use in clinical settings.
合成方法
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized through a multi-step process involving the condensation of 2-ethylquinoline-3-carboxylic acid with 4-nitroaniline, followed by cyclization with phosphorus oxychloride. The final product is obtained through purification by recrystallization.
科学研究应用
2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent. Additionally, 2-ethyl-3-(4-nitrophenyl)-4(3H)-quinazolinone has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
2-ethyl-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-2-15-17-14-6-4-3-5-13(14)16(20)18(15)11-7-9-12(10-8-11)19(21)22/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMAFLKZIDRZTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[2-(2-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5694495.png)

![ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)



![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)
